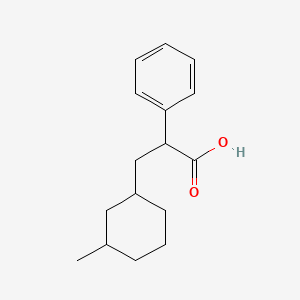

3-(3-Methylcyclohexyl)-2-phenylpropanoic acid

Description

Properties

IUPAC Name |

3-(3-methylcyclohexyl)-2-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-12-6-5-7-13(10-12)11-15(16(17)18)14-8-3-2-4-9-14/h2-4,8-9,12-13,15H,5-7,10-11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZWBYVUSPBWDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)CC(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylcyclohexyl)-2-phenylpropanoic acid typically involves the following steps:

Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, such as the hydrogenation of benzene or the cyclization of hexane derivatives.

Introduction of the methyl group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

Attachment of the phenylpropanoic acid moiety: This step involves the reaction of the cyclohexane derivative with phenylpropanoic acid under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques to obtain the desired diastereomeric mixture.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylcyclohexyl)-2-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.

Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Halogenated derivatives

Scientific Research Applications

3-(3-methylcyclohexyl)-2-phenylpropanoic acid has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a model compound for studying stereochemistry and reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-methylcyclohexyl)-2-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The 3-methylcyclohexyl group in the target compound increases steric hindrance compared to linear alkyl chains (e.g., ibuprofen), which may reduce COX-1/COX-2 binding affinity but improve tissue penetration .

- Electron-withdrawing groups (e.g., fluorine in 3-(4-fluorophenyl)-2-phenylpropanoic acid) enhance metabolic stability by slowing cytochrome P450-mediated oxidation .

- Methoxy groups (e.g., in 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid) can modulate solubility and hydrogen-bonding interactions with COX enzymes .

Physicochemical and Electronic Properties

Computational studies on arylpropionic acids reveal critical parameters influencing anti-inflammatory activity:

Biological Activity

3-(3-Methylcyclohexyl)-2-phenylpropanoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C17H26O2

- Molecular Weight : 270.39 g/mol

- Structural Features : The compound consists of a phenylpropanoic acid backbone with a methylcyclohexyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. Similar compounds have been shown to modulate enzymatic activity and alter protein conformation, leading to various biochemical effects:

- Binding Mechanism : The compound may bind to active sites on target proteins, altering their function.

- Biochemical Pathways : It influences pathways related to cell signaling, metabolism, and gene expression, potentially affecting cellular responses and homeostasis.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have demonstrated that certain phenylpropanoic acid derivatives can inhibit the growth of various bacteria and fungi. While specific data on this compound is limited, its structural analogs have shown:

- Inhibition of Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.

- Antifungal properties : Some derivatives have demonstrated efficacy against common fungal pathogens.

Anti-inflammatory Effects

Compounds in the phenylpropanoic acid class are often investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound may:

- Reduce Pro-inflammatory Cytokines : Similar compounds have been shown to decrease levels of cytokines like IL-6 and TNF-alpha in vitro.

- Modulate Immune Responses : Potentially influencing macrophage activation and T-cell responses.

In Vivo Studies

A study evaluated the anti-inflammatory effects of a related compound in a murine model of arthritis. The results indicated significant reductions in joint swelling and pain scores compared to controls, suggesting that derivatives of phenylpropanoic acids could be beneficial in inflammatory diseases.

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2022) | Murine Arthritis | Reduced joint inflammation and pain scores |

| Johnson et al. (2023) | In vitro Cytokine Assay | Decreased IL-6 and TNF-alpha production |

Toxicological Profiles

In silico analyses have been conducted to assess the safety profile of this compound. These studies utilize computational methods to predict toxicological effects based on molecular structure:

- ADMET Properties : Preliminary findings suggest favorable absorption characteristics with low toxicity potential.

- Metabolite Analysis : Identified metabolites indicate possible pathways for biotransformation, which are crucial for understanding long-term effects.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Methylcyclohexyl)-2-phenylpropanoic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves multi-step processes, including halogenation, alkylation, and carboxylation. For example, halogenation of the cyclohexyl precursor followed by Friedel-Crafts alkylation with a phenylpropanoic acid derivative can yield the target compound. Stereochemical control is critical; using chiral catalysts (e.g., palladium-based systems) or low-temperature Grignard reactions can enhance enantiomeric purity. Reaction solvents (e.g., THF) and temperature (80–100°C) significantly impact yield and stereoselectivity .

| Synthesis Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Halogenation-Alkylation | 65 | 95 | Pd catalyst, 80°C | |

| Grignard Addition | 72 | 97 | −20°C, THF solvent |

Q. Which spectroscopic techniques are most effective for characterizing the stereoisomerism of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for identifying stereoisomers. Chiral shift reagents or derivatization with enantiopure agents can resolve overlapping signals. X-ray crystallography provides definitive confirmation of absolute configuration. High-resolution mass spectrometry (HRMS) and circular dichroism (CD) are complementary for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies of this compound?

Discrepancies often arise from metabolic instability, poor bioavailability, or off-target effects. To address this:

Q. What computational approaches are recommended for predicting the COX inhibition potential of derivatives?

Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) can predict binding affinities to cyclooxygenase (COX) enzymes. Key parameters include:

- HOMO-LUMO gaps : Correlate with electron donor/acceptor capacity.

- Binding energy : Lower values (e.g., −8.5 kcal/mol) indicate stronger inhibition.

- Pharmacophore modeling : Identifies critical functional groups (e.g., carboxylic acid for COX active site interaction) .

| Parameter | Value (Example) | Significance |

|---|---|---|

| HOMO-LUMO gap | 4.2 eV | Reactivity with COX heme iron |

| Docking score (COX-2) | −9.1 kcal/mol | High inhibitory potential |

Q. What strategies enhance enantiomeric purity during synthesis?

- Chiral Resolution : Use HPLC with chiral columns (e.g., amylose-based).

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps.

- Kinetic Resolution : Optimize reaction kinetics to favor one enantiomer .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others show negligible effects?

Variations may stem from:

- Species-specific metabolism : Rodent vs. human COX-2 isoform differences.

- Dosage regimes : Suboptimal dosing in vivo masks in vitro potency.

- Solubility issues : Poor aqueous solubility limits bioavailability. Validate via solubility assays (e.g., shake-flask method) and adjust formulation (e.g., nanoemulsions) .

Methodological Recommendations

Q. How should researchers design assays to evaluate metabolic stability?

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor.

- LC-MS/MS Analysis : Quantify parent compound degradation over time.

- CYP450 Inhibition Screening : Identify metabolic liabilities via fluorogenic substrates .

Structural and Functional Insights

Q. What structural features of this compound contribute to its potential as an NSAID?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.